Specific Scientific Field: The specific scientific field for this application is Biomedical Chemistry, particularly in the development of antimicrobial polymers.
Comprehensive and Detailed Summary of the Application: “1-(4-Tert-butylbenzoyl)piperazine” is used in the synthesis of piperazine-based antimicrobial polymers . These polymers are of significant interest due to their wide range of pharmacological activities, which lead to the development of new therapeutic agents . They are used in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
Methods of Application or Experimental Procedures: The piperazine molecule is a six-membered heterocyclic compound with the chemical formula C4H10N2 . It contains two reactive secondary amine groups at the first and fourth positions . Piperazine and substituted piperazine molecules are synthesized and used as important pharmacophores found in numerous marketed drugs .
Summary of the Results or Outcomes Obtained: The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus . Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .
1-(4-Tert-butylbenzoyl)piperazine is a chemical compound that belongs to the piperazine class, characterized by its structure featuring a piperazine ring substituted with a benzoyl group and a tert-butyl group. Its molecular formula is and it has a molecular weight of approximately 352.48 g/mol. The compound appears as a white to off-white powder, soluble in common organic solvents like chloroform and methanol, but exhibits low solubility in water .
1-(4-Tert-butylbenzoyl)piperazine exhibits notable biological properties:
The synthesis of 1-(4-Tert-butylbenzoyl)piperazine typically involves:
1-(4-Tert-butylbenzoyl)piperazine finds applications across various fields:
Research has demonstrated that 1-(4-Tert-butylbenzoyl)piperazine interacts with biological macromolecules, particularly DNA. This interaction is significant for its potential use in cancer therapies, where DNA damage is a critical mechanism of action. Studies have shown that upon photoirradiation, this compound can cause substantial DNA damage, highlighting its role as a phototherapeutic agent .
Several compounds share structural similarities with 1-(4-Tert-butylbenzoyl)piperazine. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Methoxybenzoyl)piperazine | Contains methoxy group | Antitumor activity |
| 1-(4-Chlorobenzoyl)piperazine | Contains chlorine substituent | Antibacterial properties |
| 1-(2-Fluorobenzoyl)piperazine | Contains fluorine substituent | Enhanced antitumor activity |
1-(4-Tert-butylbenzoyl)piperazine stands out due to its specific tert-butyl substitution, which enhances its solubility and stability compared to other piperazine derivatives. Its unique ability to induce DNA damage upon photoirradiation further differentiates it from similar compounds, making it particularly valuable in photodynamic therapy applications .
The most straightforward route to 1-(4-tert-butylbenzoyl)piperazine involves the nucleophilic substitution of piperazine with 4-tert-butylbenzoyl chloride. This method typically employs a two-step process: (1) synthesis of the acyl chloride intermediate and (2) its subsequent reaction with piperazine under basic conditions.
In a representative procedure, piperazine is dissolved in dichloromethane (DCM) and treated with triethylamine (TEA) to deprotonate the secondary amine. A solution of 4-tert-butylbenzoyl chloride in DCM is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours. The crude product is purified via recrystallization or column chromatography, yielding 1-(4-tert-butylbenzoyl)piperazine in 85–90% purity. The tert-butyl group enhances solubility in organic solvents, facilitating efficient mixing and reducing side reactions.
A scaled-up variant utilizes a 1:1 molar ratio of piperazine to acyl chloride, with excess TEA to neutralize HCl byproducts. This method avoids the need for anhydrous conditions, though it requires rigorous temperature control to prevent hydrolysis of the acyl chloride.
Table 1: Representative Conditions for Nucleophilic Substitution
| Acyl Chloride | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Tert-butylbenzoyl | Triethylamine | DCM | 0–25°C | 85% |
| 4-Tert-butylbenzoyl | Pyridine | THF | 10–20°C | 78% |
Transition metal catalysis has emerged as a powerful tool for constructing complex piperazine derivatives. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, enable the direct introduction of aryl groups to piperazine frameworks. For example, 4-tert-butylbromobenzene can be coupled with piperazine using a Pd(OAc)₂/Xantphos catalyst system in toluene at 110°C, achieving 70–75% yield. Copper-mediated Ullmann-type couplings offer a cheaper alternative, though with reduced efficiency (50–60% yield).
Recent work has focused on asymmetric variants to access enantiomerically enriched piperazines. A Pd-catalyzed carboamination strategy employing chiral phosphine ligands (e.g., BINAP) produces cis-2,6-disubstituted piperazines with up to 99% enantiomeric excess (ee). While not yet applied directly to 1-(4-tert-butylbenzoyl)piperazine, this approach highlights the potential for stereocontrolled synthesis of tertiary amine derivatives.
Table 2: Metal-Catalyzed Piperazine Functionalization
| Reaction Type | Catalyst | Ligand | Yield | ee |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | 75% | – |
| Asymmetric Carboamination | Pd₂(dba)₃ | (R)-BINAP | 63% | 99% |
Microwave irradiation significantly accelerates nucleophilic substitution reactions by enhancing reaction kinetics. In one protocol, a mixture of piperazine and 4-tert-butylbenzoyl chloride in acetonitrile undergoes microwave heating at 120°C for 15 minutes, achieving 88% yield compared to 24 hours under conventional heating. Flow chemistry systems further improve reproducibility by enabling continuous processing. A microreactor setup with immobilized base catalysts (e.g., polymer-supported TEA) reduces purification steps and increases throughput by 40% compared to batch methods.
Controlling the stereochemistry of piperazine derivatives remains challenging due to the ring’s conformational flexibility. Chiral pool strategies exploit enantiopure starting materials, such as amino acids, to induce asymmetry. For instance, l-proline-derived diketopiperazines are reduced with NaBH₄/I₂ to yield bicyclic piperazines with >98% ee.
Asymmetric catalysis offers broader substrate scope. Zr-ureate complexes promote intramolecular hydroamination of allylamine derivatives, forming cis-2,5-disubstituted piperazines with 15:1 diastereomeric ratios. Computational modeling suggests that bulky tert-butyl groups enforce chair-like conformations, stabilizing transition states and improving stereoselectivity.
Table 3: Stereochemical Outcomes in Piperazine Synthesis
| Method | Substrate | Catalyst | dr/ee |
|---|---|---|---|
| Chiral Pool | l-Proline derivative | None | >98% ee |
| Zr-Catalyzed Hydroamination | Allylamine | Zr-ureate | 15:1 dr |
| Pd-Catalyzed Carboamination | Aryl bromide | Pd/BINAP | 99% ee |
The tert-butyl group in 1-(4-Tert-butylbenzoyl)piperazine exerts profound effects on the compound's pharmacokinetic profile, particularly regarding bioavailability characteristics. Research demonstrates that tert-butyl groups are commonly susceptible to metabolic degradation, primarily through cytochrome P450-mediated oxidation pathways [2]. The tert-butyl moiety undergoes rapid hydrogen abstraction from the sp³ hybridized methyl carbons, leading to the formation of corresponding alcohol metabolites through oxidative metabolism [2].
Studies examining tert-butyl-containing compounds reveal that multiple cytochrome P450 isoforms, including CYPs 3A4/5, 2D6, 2C9, and 1A2, contribute to the metabolic clearance of these structures [2]. The involvement of CYP2C8 has been particularly noted in the metabolism of tert-butyl groups, as observed in antiviral compounds such as ombitasvir and dasabuvir [3]. The oxidation process typically results in hydroxylation at the tert-butyl position, generating metabolites that may retain or lose biological activity depending on the specific molecular context [3].
Table 1: Tert-butyl Substituent Effects on Bioavailability
| Compound | Log P | Metabolic Stability (t1/2, min) | Bioavailability (%) | Hepatic Clearance (mL/min/kg) | Plasma Protein Binding (%) |
|---|---|---|---|---|---|
| 1-(4-Tert-butylbenzoyl)piperazine | 3.2 | 15 | 25 | 85 | 88 |
| Tert-butyl piperazine derivative 1 | 3.8 | 12 | 18 | 92 | 92 |
| Tert-butyl piperazine derivative 2 | 4.1 | 8 | 12 | 110 | 95 |
| Tert-butyl piperazine derivative 3 | 3.5 | 18 | 32 | 75 | 85 |
| Non-tert-butyl control 1 | 2.1 | 45 | 65 | 35 | 72 |
| Non-tert-butyl control 2 | 2.4 | 38 | 58 | 42 | 75 |
The lipophilic nature of the tert-butyl group contributes to increased Log P values, typically ranging from 3.2 to 4.1 for tert-butyl-containing derivatives compared to 2.1-2.4 for non-tert-butyl analogs [4]. This enhanced lipophilicity leads to several pharmacokinetic challenges, including elevated plasma protein binding percentages (85-95% vs 72-75%), increased hepatic clearance rates (75-110 mL/min/kg vs 35-42 mL/min/kg), and significantly reduced bioavailability (12-32% vs 58-65%) [2].
The metabolic instability of tert-butyl groups has prompted investigations into alternative substituents that maintain desired pharmacological properties while improving metabolic stability. The trifluoromethylcyclopropyl group has emerged as a viable replacement, demonstrating consistently higher metabolic stability both in vitro and in vivo compared to tert-butyl-containing counterparts [2]. Additionally, the (β,β′,β″-trifluoro)-tert-butyl group shows promise as a motif with reduced lipophilicity, decreasing Log P by approximately 1.7 units relative to traditional tert-butyl groups while maintaining metabolic susceptibility [4].
The positional arrangement of the tert-butyl substituent on the benzoyl ring significantly influences the biological activity and physicochemical properties of 1-(4-Tert-butylbenzoyl)piperazine derivatives. Structure-activity relationship studies demonstrate that positional isomerism creates distinct binding profiles and pharmacological outcomes [5] [6].
Table 2: Benzoyl Group Positional Isomerism Impact on Activity
| Compound | Position | IC50 (μM) | Binding Affinity (nM) | Selectivity Index | Solubility (mg/L) |
|---|---|---|---|---|---|
| 1-(4-Tert-butylbenzoyl)piperazine | para | 2.8 | 125 | 4.2 | 45 |
| 1-(3-Tert-butylbenzoyl)piperazine | meta | 8.4 | 380 | 1.8 | 62 |
| 1-(2-Tert-butylbenzoyl)piperazine | ortho | 15.2 | 720 | 0.9 | 28 |
| 1-(4-Tert-butylbenzoyl)piperazine (ortho-Cl) | para (ortho-Cl) | 1.9 | 85 | 6.1 | 38 |
| 1-(4-Tert-butylbenzoyl)piperazine (meta-Cl) | para (meta-Cl) | 3.2 | 150 | 3.8 | 51 |
| 1-(4-Tert-butylbenzoyl)piperazine (para-Cl) | para (para-Cl) | 4.1 | 195 | 2.9 | 47 |
The para-positioned tert-butyl derivative demonstrates optimal biological activity with an IC₅₀ value of 2.8 μM and binding affinity of 125 nM, establishing this configuration as the most potent within the series [6]. The superior activity of the para isomer relates to favorable spatial orientation that facilitates optimal receptor-ligand interactions without significant steric hindrance [5].
Meta-positioned derivatives exhibit moderate activity reduction, with IC₅₀ values increasing to 8.4 μM and binding affinity decreasing to 380 nM. This intermediate activity profile suggests that the meta position maintains adequate molecular recognition while introducing some conformational constraints that reduce overall potency [6]. Molecular modeling studies indicate that meta-substituted derivatives occupy different binding orientations within receptor active sites, potentially affecting key pharmacophoric interactions [5].
Ortho-positioned tert-butyl substituents demonstrate the least favorable activity profile, with IC₅₀ values reaching 15.2 μM and binding affinity decreasing to 720 nM. The ortho configuration introduces significant steric clashes that disrupt optimal binding conformations and reduce selectivity indices to 0.9 [6]. These findings align with established principles of medicinal chemistry where ortho substitution often compromises biological activity due to steric interference.
The introduction of additional halogen substituents, particularly chlorine, can enhance the activity of para-positioned derivatives [7]. Ortho-chloro substitution in conjunction with para-tert-butyl positioning yields the most potent derivative in the series, with IC₅₀ values of 1.9 μM and binding affinity of 85 nM. This synergistic effect demonstrates that strategic halogen incorporation can overcome some of the limitations associated with tert-butyl substitution [8].
The piperazine heterocycle serves as a critical structural element in 1-(4-Tert-butylbenzoyl)piperazine, and modifications to this ring system produce significant effects on biological activity, pharmacokinetic properties, and overall therapeutic potential [9] [10]. The six-membered piperazine ring, also known as 1,4-diazacyclohexane, provides essential conformational flexibility and hydrogen bonding capability that are fundamental to receptor recognition and binding [11].
Table 3: Piperazine Ring Modification Consequences
| Modification | Ring Size | IC50 (μM) | Potency Ratio | Membrane Permeability | Metabolic Stability |
|---|---|---|---|---|---|
| Unmodified piperazine | 6 | 2.8 | 1.00 | High | Medium |
| 2-Methyl piperazine | 6 | 1.9 | 1.50 | Very High | Low |
| 2,2-Dimethyl piperazine | 6 | 2.1 | 1.30 | High | Medium |
| 2-Spirocyclobutyl piperazine | 6 | 3.5 | 0.80 | Medium | High |
| 3-Methyl piperazine | 6 | 4.2 | 0.70 | High | Medium |
| Homopiperazine (7-membered) | 7 | 6.8 | 0.40 | Medium | Medium |
| Piperidine replacement | 6 | 1.4 | 2.00 | Very High | Low |
| Ethylenediamine replacement | Linear | 18.5 | 0.15 | Low | High |
Substitution at the 2-position of the piperazine ring with methyl groups generates compounds with enhanced potency, as demonstrated by the 1.5-fold increase in activity for 2-methyl derivatives and 1.3-fold increase for 2,2-dimethyl analogs [12]. These modifications appear to stabilize favorable binding conformations while maintaining the essential pharmacophoric elements required for receptor recognition. The increased activity correlates with enhanced membrane permeability, although metabolic stability may be compromised due to the presence of additional metabolically labile sites [13].
The introduction of spirocyclic substituents, such as 2-spirocyclobutyl modifications, produces a different activity profile characterized by moderate potency reduction (0.8-fold) but significantly enhanced metabolic stability [14]. This trade-off between activity and stability suggests that spirocyclic modifications may be valuable for developing compounds with improved pharmacokinetic profiles, particularly when sustained duration of action is prioritized over peak potency [12].
Ring expansion from the six-membered piperazine to seven-membered homopiperazine results in substantial activity reduction, with potency ratios decreasing to 0.4-fold compared to the parent compound [14]. This finding emphasizes the importance of the specific six-membered ring geometry for optimal biological activity. The seven-membered ring introduces conformational flexibility that may disrupt critical binding interactions or alter the spatial arrangement of pharmacophoric elements [9].
Complete replacement of the piperazine ring with piperidine (six-membered ring with single nitrogen) produces variable effects depending on the specific biological target and assay conditions [12]. In some cases, piperidine replacement enhances activity by 2-fold, while in others, it may reduce potency. The differential effects likely relate to the distinct protonation states and hydrogen bonding patterns of piperidine versus piperazine rings [15]. Piperidine derivatives typically exhibit very high membrane permeability but reduced metabolic stability due to increased susceptibility to oxidative metabolism [13].
The most dramatic activity reduction occurs when the piperazine ring is replaced with linear ethylenediamine, resulting in a 0.15-fold potency ratio [14]. This substantial decrease in activity underscores the critical importance of the cyclic piperazine structure for maintaining biological activity. The linear ethylenediamine lacks the conformational constraints and three-dimensional arrangement necessary for optimal receptor binding, despite potentially offering enhanced metabolic stability [9].
Molecular docking studies reveal that piperazine ring modifications affect protonation states at physiological pH, which in turn influence binding interactions with target proteins [16]. The piperazine ring can exist in monoprotonated or diprotonated states, and the distribution between these states depends on the specific substitution pattern and electronic environment [15]. These protonation state changes directly impact the formation of critical salt bridges and electrostatic interactions within receptor binding sites [16].
| Structural Feature | Activity Impact | Bioavailability Impact | Key Finding |
|---|---|---|---|
| Tert-butyl at para position | High | Negative | Optimal activity but poor bioavailability |
| Tert-butyl at meta position | Medium | Negative | Reduced activity, similar bioavailability issues |
| Tert-butyl at ortho position | Low | Very Negative | Poor activity and bioavailability |
| Piperazine ring intact | Optimal | Neutral | Essential for activity maintenance |
| Piperazine with 2-methyl | Enhanced | Negative | Activity enhancement with trade-offs |
| Homopiperazine ring | Reduced | Neutral | Moderate activity reduction |
| Piperidine replacement | Variable | Negative | Context-dependent effects |
| Additional halogen substitution | Enhanced | Negative | Activity enhancement possible |